An In-depth Technical Guide to the Chemical Properties of Potassium 4-Chlorobenzoate
An In-depth Technical Guide to the Chemical Properties of Potassium 4-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-chlorobenzoate (B1228818) is the potassium salt of 4-chlorobenzoic acid. This organic compound holds significance in various research and development sectors, including as a precursor in the synthesis of more complex molecules and as a subject of study in biodegradation pathways. This technical guide provides a comprehensive overview of its core chemical properties, supported by experimental data and methodologies, to assist researchers and professionals in its application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of potassium 4-chlorobenzoate is presented below. It is important to note that while extensive experimental data for 4-chlorobenzoic acid is available, specific experimental values for its potassium salt are less common in the literature. Much of the data for the salt is derived from computational models.
Table 1: Chemical and Physical Properties of Potassium 4-Chlorobenzoate
| Property | Value | Source |
| Molecular Formula | C₇H₄ClKO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 194.65 g/mol | --INVALID-LINK--[1] |
| Appearance | White solid | --INVALID-LINK--[2] |
| Melting Point | Data not available for the salt. The acid melts at 238-241 °C. As a salt, it is expected to have a high melting point, likely decomposing before melting. | |
| Boiling Point | Data not available. Salts of organic acids typically decompose at high temperatures rather than boil. | |
| Solubility | Salts of carboxylic acids are generally more water-soluble than their acid counterparts.[3][4] The solubility of 4-chlorobenzoic acid is pH-dependent and increases in alkaline conditions.[5] | |
| pKa (of parent acid) | 3.98 at 25 °C | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of potassium 4-chlorobenzoate.
¹H NMR Spectroscopy
A ¹H NMR spectrum of potassium 4-chlorobenzoate has been reported in D₂O.[2] The aromatic protons appear as an AB quartet, indicative of a para-substituted benzene (B151609) ring.
Table 2: ¹H NMR Data for Potassium 4-Chlorobenzoate
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 7.68 ppm | AB quartet | 8.5 Hz | Aromatic protons |
¹³C NMR Spectroscopy
While a specific ¹³C NMR spectrum for potassium 4-chlorobenzoate was not found, data for 4-chlorobenzoic acid in D₂O at pH 7.4 provides a close approximation for the chemical shifts of the carbon atoms in the 4-chlorobenzoate anion.[6]
Table 3: ¹³C NMR Chemical Shifts for 4-Chlorobenzoate Anion
| Carbon Atom | Chemical Shift (δ) |
| C4 (C-Cl) | 137.528 ppm |
| C1/C5 (ortho to carboxylate) | 133.066 ppm |
| C2/C6 (meta to carboxylate) | 130.986 ppm |
| C9 (ipso-carboxylate) | 139.315 ppm |
| C10 (carboxylate) | 177.475 ppm |
Experimental Protocols
Synthesis of Potassium 4-Chlorobenzoate
A reported method for the synthesis of potassium 4-chlorobenzoate involves the hydrolysis of methyl 4-chlorobenzoate.[2]
Materials:
-
Methyl 4-chlorobenzoate
-
Potassium trimethylsilanolate
-
Dry ether
Procedure:
-
Combine methyl 4-chlorobenzoate (13.65 g, 80 mmol) and potassium trimethylsilanolate (10.26 g, 80 mmol) in dry ether (500 mL).
-
Allow the reaction to proceed for 4 hours.
-
Isolate the resulting white solid, potassium 4-chlorobenzoate, with a reported yield of 84%.[2]
Determination of Melting Point
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.[7][8]
Materials:
-
Potassium 4-chlorobenzoate sample
-
Capillary tubes
-
Melting point apparatus (e.g., DigiMelt)
Procedure:
-
Load a small, finely powdered sample of potassium 4-chlorobenzoate into a capillary tube, ensuring the sample is tightly packed at the bottom.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate.
-
Observe the sample and record the temperature at which the first sign of melting is observed and the temperature at which the entire sample has melted. This range represents the melting point.
Biological Activity
Bacterial Degradation
The biodegradation of 4-chlorobenzoate has been studied in various bacteria. One identified pathway involves the initial dehalogenation of 4-chlorobenzoate to 4-hydroxybenzoate, which is then further metabolized.[9][10][11]
This metabolic pathway highlights the potential for bioremediation of environments contaminated with chlorinated aromatic compounds.
Conclusion
This technical guide provides a summary of the known chemical properties of potassium 4-chlorobenzoate. While some experimental data, particularly spectroscopic information, is available, there remains a need for more comprehensive experimental determination of its physical properties, such as melting point and solubility in various solvents. The provided synthesis and analytical methodologies, along with the outlined biodegradation pathway, offer a solid foundation for researchers and drug development professionals working with this compound. Further research to fill the existing data gaps will be invaluable for its broader application.
References
- 1. Potassium 4-chlorobenzoate | C7H4ClKO2 | CID 23664289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. tsfx.edu.au [tsfx.edu.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. scribd.com [scribd.com]
- 9. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol [pubmed.ncbi.nlm.nih.gov]
